N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a trifluoromethyl group, a chloro group, and a nitro group attached to a benzamide structure
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4/c1-25-13-5-2-8(6-12(13)21(23)24)14(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXGYJZGZGENIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methoxy-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-aminobenzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Oxidation: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-carboxy-3-nitrobenzamide
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This modification can influence gene expression and cellular functions, making it a valuable tool in epigenetic studies .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Similar in structure but with an ethoxy group instead of a methoxy group.
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains a piperidinol group instead of a benzamide structure.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
